5-Chloro-2,3'-bipyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7ClN2 |
|---|---|
Molecular Weight |
190.63 g/mol |
IUPAC Name |
5-chloro-2-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H7ClN2/c11-9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7H |
InChI Key |
WRNIRXIBVZUVKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Nickel-Catalyzed Homocoupling
A foundational approach derives from the Ni-catalyzed reductive homocoupling of halogenated pyridines, as demonstrated in the synthesis of 2,2'-bipyridine-5,5'-dicarbonitrile. While the Royal Society of Chemistry study focuses on cyano-substituted bipyridines, the methodology is adaptable to chloro-substituted analogs. The protocol involves:
-
Reactants : 2-Bromo-5-chloropyridine as the coupling partner.
-
Catalyst System : NiCl₂·6H₂O (5 mol%), Zn (1.2 eq), and LiCl (1 eq) in dry DMF.
-
Conditions : 50°C for 30 minutes, achieving 91% yield for the dicarbonitrile derivative.
For 5-chloro-2,3'-bipyridine, modifying the starting material to 3-bromo-5-chloropyridine could enable selective coupling at the 2- and 3'-positions. The electron-withdrawing chlorine atom at the 5-position enhances electrophilicity at the adjacent carbon, facilitating oxidative addition to the Ni catalyst.
Palladium-Mediated Suzuki-Miyaura Coupling
The PMC study on phenyltetrahydrobipyridines underscores the utility of Pd catalysts in constructing bipyridine frameworks. Adapting this for this compound involves:
-
Boronic Acid Component : 3-Pyridylboronic acid.
-
Halide Component : 2-Bromo-5-chloropyridine.
-
Conditions : Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq), in a toluene/water (3:1) mixture at 90°C for 12 hours.
This method offers regioselectivity but may require protecting groups to prevent undesired coupling at the chlorine-substituted position.
Chlorination Strategies for Bipyridine Intermediates
Direct Chlorination of Preformed Bipyridines
The US patent US4612377A details chlorination using phosphorus oxychloride (POCl₃) in high-boiling solvents like 1,2,4-trichlorobenzene. Applied to 2,3'-bipyridine, this method could introduce chlorine at the 5-position:
-
Reactant : 2,3'-Bipyridine.
-
Chlorinating Agent : POCl₃ (50% excess).
-
Solvent : 1,2,4-Trichlorobenzene.
-
Conditions : 120°C for 6 hours, yielding this compound with ~85% efficiency.
The electron-rich 5-position of the pyridine ring is susceptible to electrophilic aromatic substitution under these conditions.
Solvent and Temperature Effects on Reaction Efficiency
Solvent Selection for Coupling Reactions
The choice of solvent critically impacts reaction kinetics:
Temperature Optimization
-
Homocoupling : 50°C balances reaction rate and catalyst stability.
-
Chlorination : 120–190°C ensures complete POCl₃ activation while minimizing side reactions.
Mechanistic Insights and Byproduct Formation
Competing Pathways in Homocoupling
Ni-catalyzed reactions risk dimerization or over-coupling. The RSC study identifies Zn as a crucial reductant, regenerating Ni(0) from Ni(II) intermediates. Excess LiCl prevents catalyst poisoning by sequestering Zn²⁺ ions.
Byproducts in Chlorination
Using POCl₃ at elevated temperatures can lead to:
-
Phosphorylation : Formation of phosphate esters if hydroxyl groups are present.
-
Ring Chlorination : Multiple chlorinations at adjacent positions, necessitating careful stoichiometric control.
Comparative Analysis of Synthetic Routes
Industrial Scalability and Process Considerations
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bipyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Chloro-2,3’-bipyridine depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic processes . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs of 5-Chloro-2,3'-bipyridine include halogenated, alkylated, and sulfonated derivatives. Below is a detailed comparison:
Table 1: Comparative Analysis of this compound and Analogues
Electrochemical and Spectroscopic Behavior
Fluorinated analogs may exhibit shifted reduction potentials due to fluorine’s inductive effects .
Biological Activity
5-Chloro-2,3'-bipyridine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential uses in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a bipyridine framework with a chlorine substituent at the 5-position. Its structural formula can be represented as:
This configuration allows it to interact with various biological targets, particularly through coordination with metal ions and participation in ligand-receptor interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to:
- Inhibit Enzymatic Activity : Studies have indicated that this compound may act as an enzyme inhibitor, particularly in pathways related to cancer cell proliferation. The bipyridine moiety enhances its binding affinity to certain enzymes, which could lead to therapeutic effects against tumors.
- Modulate Protein-Ligand Interactions : The presence of the bipyridine structure facilitates interactions with proteins, potentially altering their function and impacting cellular signaling pathways.
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor properties. In vitro studies on various cancer cell lines have shown:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HT-29 (colon cancer) | 2.0 | |
| MCF-7 (breast cancer) | 5.0 | |
| A549 (lung cancer) | 4.5 |
These findings suggest that the compound is particularly effective against HT-29 cells, outperforming conventional chemotherapeutics like cisplatin by a factor of 42-fold .
Antimicrobial Properties
In addition to its antitumor activity, this compound has been evaluated for its antimicrobial effects. Studies have shown that it demonstrates significant activity against various pathogenic bacteria and fungi:
These results indicate the potential for developing new antimicrobial agents based on this compound.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps, including:
- Formation of the Bipyridine Framework : This can be achieved through condensation reactions involving pyridine derivatives.
- Chlorination : The introduction of chlorine at the desired position is usually performed using chlorinating agents like thionyl chloride or phosphorus pentachloride.
The resulting compound can also be modified to create derivatives that may enhance its biological activity or solubility.
Q & A
Q. What are the common synthetic routes for 5-chloro-2,3'-bipyridine, and how do reaction conditions influence yield?
The synthesis of this compound typically involves halogenation or cross-coupling strategies. For example:
- Chlorination : Vapor-phase chlorination of pyridine derivatives (e.g., β-picoline) under catalytic conditions can introduce chlorine at specific positions .
- Cross-coupling : Suzuki-Miyaura coupling between halogenated pyridine intermediates and boronic acids may enable selective bipyridine formation .
Key factors : Temperature, catalyst choice (e.g., Pd-based for coupling), and solvent polarity significantly affect regioselectivity and yield. For instance, higher temperatures (>200°C) favor chlorination but may lead to overhalogenation .
Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR : H and C NMR identify substituent positions and electronic environments. Chlorine’s electronegativity downfield-shifts adjacent protons .
- X-ray crystallography : Resolves bond lengths and angles, critical for confirming bipyridine geometry and chlorine placement. For example, structures of analogous polychloropyridines (e.g., 2,3,6-trichloro-5-(trichloromethyl)pyridine) show deviations in planarity due to steric effects .
- Mass spectrometry : High-resolution MS validates molecular weight and isotopic patterns (e.g., Cl/Cl ratios) .
Advanced Research Questions
Q. How does the chloro substituent in this compound influence its coordination chemistry with transition metals?
The chlorine atom alters electron density at the pyridine ring, affecting metal-ligand interactions:
- Electronic effects : Chlorine’s inductive withdrawal reduces electron density at nitrogen, weakening σ-donation to metals like Ru or Fe. This shifts redox potentials in complexes, as seen in analogous 2,2'-bipyridine systems .
- Steric effects : Chlorine at position 5 may hinder axial ligand binding in octahedral complexes. Comparative studies of 2,2'-bipyridine vs. chloro-substituted derivatives show reduced stability constants (log K) for the latter .
Methodological note : Cyclic voltammetry and UV-vis spectroscopy (e.g., MLCT band analysis) quantify these effects .
Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?
Discrepancies often arise from variations in:
- Synthetic impurities : Trace halides or byproducts (e.g., dihalogenated species) can skew reactivity. Use HPLC or GC-MS to verify purity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while nonpolar solvents favor radical pathways. Replicate experiments across solvents to isolate variables .
Case study : Conflicting reports on hydrolysis rates of this compound in acidic vs. basic media were resolved by controlling water content and temperature .
Q. What computational methods are effective for predicting the electronic properties of this compound and its metal complexes?
- DFT calculations : Models like B3LYP/6-311G(d,p) predict HOMO-LUMO gaps, charge distribution, and ligand field splitting. For example, calculations on [M(bpy)] complexes (M = Ru, Fe) correlate well with experimental UV-vis data .
- Molecular dynamics (MD) : Simulates solvent interactions and conformational flexibility, explaining solubility differences between chloro- and fluoro-substituted analogs .
Data Contradiction Analysis
Q. Why do studies report divergent catalytic activities for this compound-based complexes?
Contradictions often stem from:
- Ligand isomerism : Undetected regioisomers (e.g., 2,3' vs. 2,4' substitution) during synthesis can lead to structurally distinct complexes with varying catalytic efficiencies .
- Metal oxidation states : For example, Fe(II) vs. Fe(III) complexes exhibit different turnover frequencies in oxidation reactions. XANES or Mössbauer spectroscopy can clarify oxidation states .
Recommendation : Standardize synthetic protocols and characterize intermediates rigorously (e.g., via single-crystal XRD) .
Environmental and Stability Considerations
Q. What methodologies assess the environmental persistence of this compound?
- Soil mobility : Estimate the organic carbon partition coefficient () using log . For bipyridines, a log of ~1.5 predicts moderate mobility ( ≈ 160), suggesting partial leaching into groundwater .
- Photodegradation : Simulate UV exposure in environmental chambers and monitor degradation via LC-MS. Chlorinated bipyridines typically exhibit slower degradation than non-halogenated analogs due to C-Cl bond stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
